

Theoretical Reactivity of O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: O-(3-quinolyl)methylhydroxylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the reactivity of **O-(3-quinolyl)methylhydroxylamine**. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes findings from theoretical studies on analogous quinoline and hydroxylamine derivatives to build a robust predictive model of its chemical behavior. The content herein is intended to support further research and application in medicinal chemistry and materials science.

Introduction to O-(3-quinolyl)methylhydroxylamine

O-(3-quinolyl)methylhydroxylamine is a molecule of significant interest due to the convergence of two key pharmacophores: the quinoline ring and the hydroxylamine functional group. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities including antimalarial, anticancer, and antibacterial properties[1]. Hydroxylamine derivatives are also crucial in medicinal chemistry, known for their ability to act as enzyme inhibitors and their utility in bioorthogonal chemistry[2][3].

Understanding the theoretical reactivity of **O-(3-quinolyl)methylhydroxylamine** is paramount for designing novel therapeutic agents and functional materials.

This guide will explore the electronic properties, potential reaction mechanisms, and key reactivity descriptors of **O-(3-quinolyl)methylhydroxylamine**, leveraging computational chemistry principles.

Theoretical Framework: A Hybrid Approach

The reactivity of **O-(3-quinolyl)methylhydroxylamine** is governed by the interplay between the electrophilic/nucleophilic character of the quinoline moiety and the nucleophilic nature of the hydroxylamine group. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these properties.

The quinoline ring system, a fusion of benzene and pyridine rings, possesses a complex electronic landscape. DFT calculations on various quinoline derivatives have shown that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack^[4]. The nitrogen atom in the quinoline ring generally acts as an electron-withdrawing group, influencing the overall electron distribution. The specific substitution pattern on the quinoline ring is a critical determinant of its reactivity.

O-Alkylhydroxylamines are known to act as potent nucleophiles. The oxygen atom, being more electronegative, draws electron density from the nitrogen, yet the lone pair on the nitrogen atom is available for nucleophilic attack. Computational studies have explored their reactions with various electrophiles, often proceeding through mechanisms like nucleophilic substitution (S_N2) or cycloaddition^{[5][6]}. The reactivity of the hydroxylamine moiety can be modulated by the nature of the O-substituent.

Predicted Reactivity of O-(3-quinolyl)methylhydroxylamine

By combining the theoretical understanding of quinoline and hydroxylamine derivatives, we can predict the reactivity of **O-(3-quinolyl)methylhydroxylamine**. The 3-quinolylmethyl group, attached to the oxygen of the hydroxylamine, will modulate the nucleophilicity of the terminal amino group. The primary reactive site is expected to be the nitrogen atom of the hydroxylamine group, which can act as a nucleophile in reactions with various electrophiles.

A plausible reaction mechanism for **O-(3-quinolyl)methylhydroxylamine** with a generic electrophile (E⁺) would be a nucleophilic attack by the nitrogen atom.

Quantitative Reactivity Descriptors

While specific quantitative data for **O-(3-quinolyl)methylhydroxylamine** is not available, we can present data from theoretical studies on related quinoline derivatives to provide a comparative context for its electronic properties. These descriptors, calculated using DFT, help in quantifying the reactivity of molecules[1][7].

Compound Class	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Chemical Hardness (η)	Chemical Softness (S)	Computational Method	Reference
Substituted Quinolines	-5.8 to -6.5	-1.5 to -2.2	3.6 to 4.5	1.8 to 2.25	0.22 to 0.28	B3LYP/6-31G(d,p)	[1][4][7]
O-Alkylhydroxylamines	~ -7.0	~ -2.0	~ 9.0	~ 4.5	~ 0.11	M06-2X/6-31G(d,p)	[2]

Note: The values for O-Alkylhydroxylamines are estimated based on typical values for similar small molecules and the computational study of N,N-dialkylhydroxylamines[2]. A higher HOMO-LUMO gap generally indicates lower reactivity.

Experimental and Computational Protocols

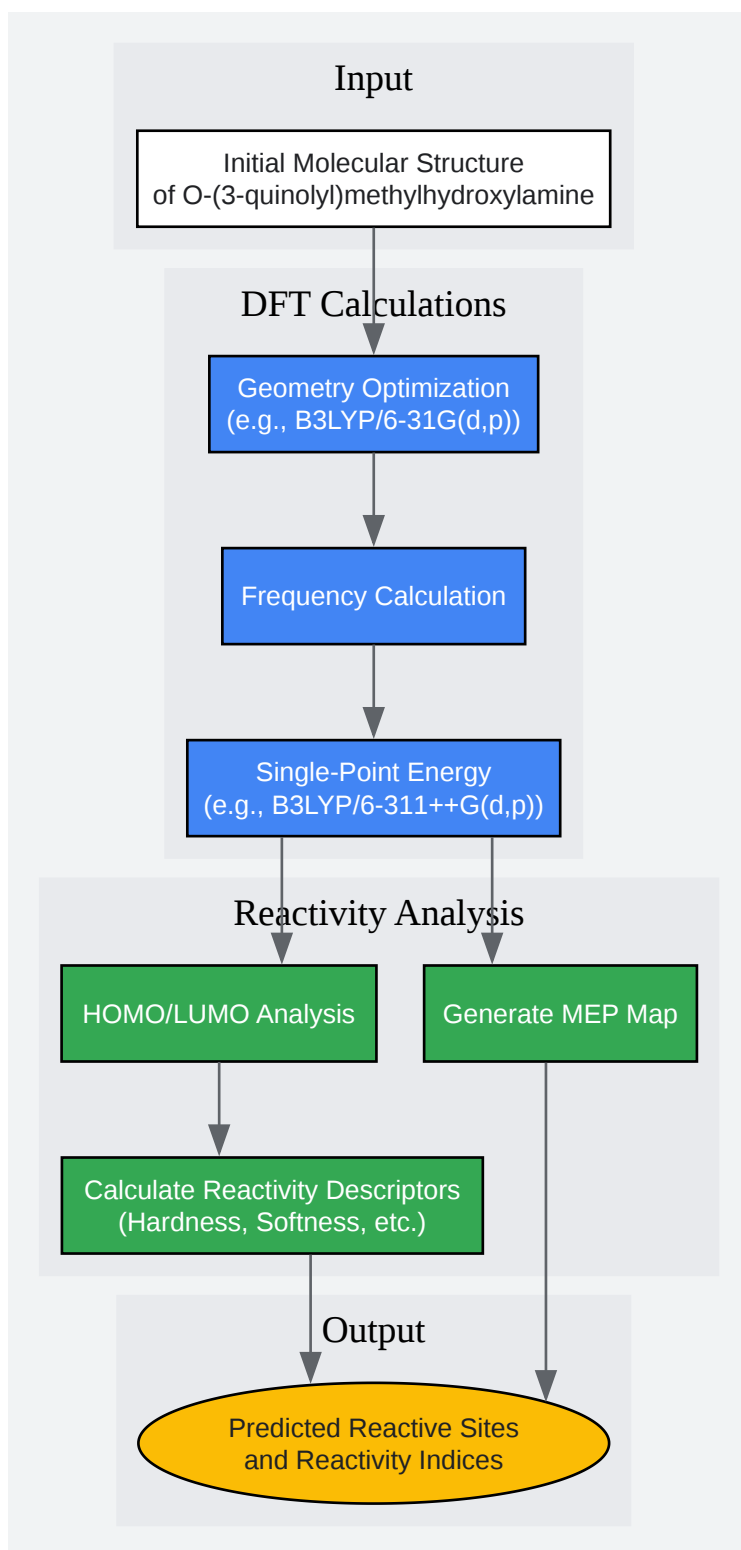
A general and efficient method for the synthesis of O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxy compound, followed by deprotection. A common procedure is the Mitsunobu reaction of an alcohol with N-hydroxyphthalimide, followed by hydrazinolysis. An alternative is the alkylation of tert-butyl N-hydroxycarbamate with an alcohol mesylate, followed by acidic deprotection[8].

Theoretical studies on quinoline derivatives frequently employ DFT to investigate their electronic structure and reactivity[1][4][7]. A typical computational protocol is as follows:

- **Geometry Optimization:** The molecular structure is optimized to its lowest energy conformation. A commonly used functional and basis set is B3LYP/6-31G(d,p)[1][7].
- **Frequency Calculations:** To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed.
- **Electronic Property Calculations:** Single-point energy calculations are then carried out with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.
- **Reactivity Descriptors:** From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global reactivity descriptors such as the energy gap, chemical hardness, and softness are calculated[1][7].
- **Molecular Electrostatic Potential (MEP):** MEP maps are generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack[4].

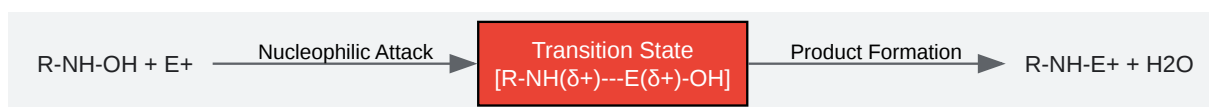
Visualizing Theoretical Workflows and Reaction Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and proposed reaction mechanisms.



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Caption: Computational workflow for reactivity analysis.



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